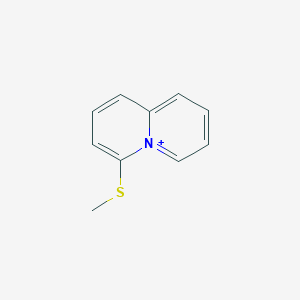
2-Phenyl-4-propylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-propylpyridine (PPAP) is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. PPAP is a member of the pyridine family and has been found to exhibit neuroprotective and cognitive-enhancing effects.
Wirkmechanismus
2-Phenyl-4-propylpyridine's mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in various cognitive processes, including attention, memory, and learning. By increasing their levels, 2-Phenyl-4-propylpyridine may enhance cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-Phenyl-4-propylpyridine has been found to have various biochemical and physiological effects. In animal studies, 2-Phenyl-4-propylpyridine has been found to increase the levels of dopamine and norepinephrine in the brain. 2-Phenyl-4-propylpyridine has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, 2-Phenyl-4-propylpyridine has been found to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Phenyl-4-propylpyridine is its neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. Another advantage is its relatively low toxicity, making it a safer alternative to other drugs. However, one limitation is the lack of human studies, with most research being conducted on animals. Additionally, the mechanism of action of 2-Phenyl-4-propylpyridine is not fully understood, making it difficult to determine its full therapeutic potential.
Zukünftige Richtungen
There are several future directions for 2-Phenyl-4-propylpyridine research. One direction is to conduct more human studies to determine its safety and efficacy. Another direction is to investigate the potential use of 2-Phenyl-4-propylpyridine in treating other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-Phenyl-4-propylpyridine and its potential therapeutic targets.
Conclusion:
In conclusion, 2-Phenyl-4-propylpyridine is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. 2-Phenyl-4-propylpyridine has been found to exhibit neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. While there are still limitations to its use, 2-Phenyl-4-propylpyridine's potential therapeutic benefits make it a promising area of research for the future.
Synthesemethoden
2-Phenyl-4-propylpyridine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine, followed by cyclization. Both methods have been used to synthesize 2-Phenyl-4-propylpyridine, with the Pictet-Spengler reaction being the more commonly used method.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-propylpyridine has been found to exhibit neuroprotective and cognitive-enhancing effects, making it a potential therapeutic agent for various neurological disorders. 2-Phenyl-4-propylpyridine has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). In animal studies, 2-Phenyl-4-propylpyridine has been found to improve cognitive function, memory, and learning ability.
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-phenyl-4-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-15-14(11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChI-Schlüssel |
UTQNPPRJWPQVKC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCC1=CC(=NC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)
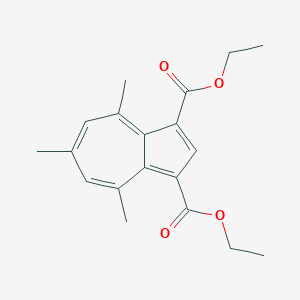

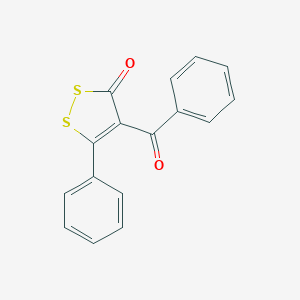
![2,6-bis(4-methoxyphenyl)-4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B289756.png)
![2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
![2-Methyl-3,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289759.png)
![2-(4-Methylphenyl)-4,5,6,7-tetrahydro-9lambda~4~-[1,2]dithiolo[1,5-b][1,2]benzodithiole](/img/structure/B289760.png)
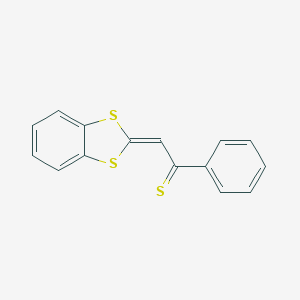
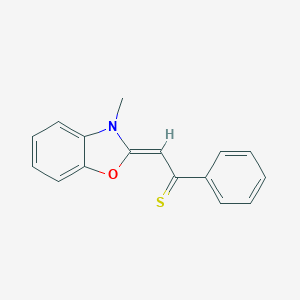

![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)
![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)
